Ammonium bioxalate monohydrate

Catalog No.
S1907179
CAS No.
5972-73-6
M.F
C2H7NO5
M. Wt
125.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium bioxalate monohydrate

CAS Number

5972-73-6

Product Name

Ammonium bioxalate monohydrate

IUPAC Name

azane;oxalic acid;hydrate

Molecular Formula

C2H7NO5

Molecular Weight

125.08 g/mol

InChI

InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2

InChI Key

JRWKBXBBNURFHV-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)O)O.N.O

Canonical SMILES

C(=O)(C(=O)O)O.N.O

Metal Chelator and Oxalate Precursor:

Ammonium Bioxalate Monohydrate consists of the ammonium cation (NH₄⁺) and the bioxalate anion (HC₂O₄⁻). Bioxalate is a chelating agent, meaning it can form complexes with metal ions. This property could be valuable in various research fields:

  • Environmental Remediation: Ammonium Bioxalate Monohydrate might be used to mobilize and remove heavy metals from contaminated soil or water. The bioxalate ions could bind to the metal ions, making them more soluble and easier to extract ().
  • Material Science: In materials research, it could be used to control the size and morphology of metal nanoparticles during synthesis. By adjusting the concentration of Ammonium Bioxalate Monohydrate, researchers might be able to influence the properties of the resulting nanoparticles ().

Buffering Agent:

Ammonium Bioxalate can also act as a weak acid due to the presence of the bioxalate anion. This property might be useful for:

  • Biological Buffers: In biological research, Ammonium Bioxalate Monohydrate could potentially be used to prepare buffer solutions to maintain a specific pH during experiments. However, other more common buffering agents might be preferred due to limited availability of information on this specific compound.

Ammonium bioxalate monohydrate is a chemical compound with the formula (NH4)2C2O4H2O(NH_4)_2C_2O_4\cdot H_2O. It is the monohydrate form of ammonium oxalate, which consists of ammonium cations (NH4)+(NH_4)^+ and oxalate anions C2O42C_2O_4^{2-}. This compound appears as a white or colorless crystalline solid and is odorless and non-volatile under standard conditions. Ammonium bioxalate monohydrate is commonly found in various plants and vegetables, where it plays a role in metabolic processes .

, primarily involving the formation of oxalic acid and its derivatives. When heated, it decomposes to release ammonia and carbon dioxide. The compound can also react with strong acids to form oxalic acid:

(NH4)2C2O4H2O+2HCl2NH4Cl+H2C2O4+H2O(NH_4)_2C_2O_4\cdot H_2O+2HCl\rightarrow 2NH_4Cl+H_2C_2O_4+H_2O

In analytical chemistry, ammonium bioxalate is used as a reducing agent and as a reagent in various titrations, particularly for determining metal ions such as calcium and iron .

Ammonium bioxalate monohydrate has been studied for its biological activity, particularly in relation to its role in metabolic pathways. It is produced in the metabolism of glyoxylic acid or ascorbic acid in vertebrates but is not metabolized further; instead, it is excreted via urine. The compound is also notable for being a constituent of certain types of kidney stones . Its presence in biological systems suggests potential implications for health, particularly concerning oxalate metabolism and associated disorders.

The synthesis of ammonium bioxalate monohydrate can be achieved through several methods:

  • Neutralization Reaction: Reacting oxalic acid with ammonium hydroxide produces ammonium oxalate.
    H2C2O4+2NH4OH(NH4)2C2O4+2H2OH_2C_2O_4+2NH_4OH\rightarrow (NH_4)_2C_2O_4+2H_2O
  • Evaporation: The solution of ammonium oxalate can be concentrated through evaporation to crystallize the monohydrate.
  • Direct Combination: Ammonia gas can be bubbled through a solution of oxalic acid to form ammonium oxalate directly.

These methods yield the desired compound, which can then be purified through recrystallization techniques .

Ammonium bioxalate monohydrate has various applications across different fields:

  • Analytical Chemistry: Used as a reagent for determining metal ions.
  • Biochemistry: Acts as a buffering agent in biological assays.
  • Industrial Uses: Employed in dyeing processes, metal polishing, and as an anticoagulant in blood preservation .
  • Agriculture: Utilized in soil analysis to extract metals from minerals .

Research on the interactions of ammonium bioxalate monohydrate has focused on its effects on biological systems and its reactivity with other compounds. It has been noted for its role in influencing platelet surface interactions, which has implications for blood coagulation studies . Additionally, studies have shown that it interacts with various metal ions, affecting their solubility and precipitation behaviors.

Several compounds are structurally or functionally similar to ammonium bioxalate monohydrate. Here are some notable examples:

Compound NameFormulaKey Characteristics
Potassium oxalateK2C2O4K_2C_2O_4A potassium salt of oxalic acid, used similarly in assays.
Calcium oxalateCaC2O4CaC_2O_4Commonly found in kidney stones; less soluble than ammonium oxalate.
Sodium oxalateNa2C2O4Na_2C_2O_4Used in analytical chemistry; more soluble than calcium oxalate.

Uniqueness

Ammonium bioxalate monohydrate stands out due to its specific solubility characteristics and its role as an ammonium salt, which allows it to participate effectively in biochemical processes compared to other salts like calcium or sodium oxalates. Its unique properties make it particularly useful in applications requiring precise interactions with biological systems or metal ions .

Molecular Structure and Bonding

Ammonium bioxalate monohydrate, with the chemical formula (NH₄)₂C₂O₄·H₂O, consists of discrete ammonium cations (NH₄⁺), oxalate anions (C₂O₄²⁻), and water molecules within the crystal structure [1] [2]. The oxalate anion, also known as ethanedioate dianion, forms the core structural component of this compound [2] [3].

The oxalate fragment in ammonium bioxalate monohydrate exhibits a non-planar configuration, consistent with experimental observations [4]. The internal bond distances within the oxalate anion are characterized by specific C-C and C-O bond lengths. Theoretical calculations demonstrate that the C-C bond distance is 1.574 Å, while the C-O1 and C-O2 bond distances are 1.264 Å and 1.266 Å, respectively [4]. These values show excellent agreement with experimental measurements of 1.565 Å for C-C, 1.254 Å for C-O1, and 1.266 Å for C-O2 [4].

The ammonium cation adopts a tetrahedral geometry, although distorted from perfect tetrahedral symmetry due to the crystal packing environment [4]. The N-H bond lengths in the ammonium ion are consistently around 1.050 Å, with calculated values ranging from 1.049 to 1.050 Å [4]. The ammonium ion bond angles deviate from the ideal tetrahedral angle of 109.5°, ranging from 107.17° to 112.00° [4].

Water molecules are present as free crystallization water rather than coordinated to metal centers [4]. The O-H bond length in the water molecule is calculated to be 0.994 Å, and the H-O-H bond angle is 109.85° [4]. These water molecules play a crucial role in stabilizing the crystal structure through extensive hydrogen bonding networks.

Bond TypeDistance (Å)Bond TypeAngle (°)
C-C1.574 [4]O1-C-O2125.23 [4]
C-O11.264 [4]O1-C-C117.47 [4]
C-O21.266 [4]O2-C-C117.30 [4]
N-H1.049-1.050 [4]H-N-H107.17-112.00 [4]
O-H (water)0.994 [4]H-O-H109.85 [4]

Crystallographic Properties

Ammonium bioxalate monohydrate crystallizes in the orthorhombic crystal system with space group P2₁2₁2 [1] [5] [4]. The crystallographic properties have been determined through both experimental X-ray diffraction studies and theoretical calculations using density functional theory methods [4].

The unit cell parameters have been accurately determined through multiple studies. Theoretical calculations yield lattice parameters of a = 7.992 Å, b = 10.294 Å, and c = 3.670 Å [4]. These values show excellent agreement with experimental data obtained at low temperature (30 K), which reported a = 8.017 Å, b = 10.309 Å, and c = 3.735 Å [4]. The calculated unit cell volume is 301.968 ų, compared to the experimental value of 308.687 ų at 30 K [4].

The density of ammonium bioxalate monohydrate has been calculated as 1.562 g/cm³, which compares favorably with the experimental density of 1.528 g/cm³ at 30 K [4]. Earlier studies reported a density of 1.50 g/cm³ at room temperature [6].

X-ray powder diffraction patterns have been computed and compared with experimental data, showing excellent agreement in both peak positions and relative intensities [4]. The most intense reflections occur at 2θ values of 14.017°, 28.099°, 29.875°, and 34.270°, corresponding to the , , [7], and Miller indices, respectively [4].

Crystallographic ParameterCalculated ValueExperimental Value (30 K)
a (Å)7.992 [4]8.017 [4]
b (Å)10.294 [4]10.309 [4]
c (Å)3.670 [4]3.735 [4]
Volume (ų)301.968 [4]308.687 [4]
Density (g/cm³)1.562 [4]1.528 [4]
Space GroupP2₁2₁2 [4]P2₁2₁2 [4]

The crystal structure consists of two distinct types of layers: the first comprising oxalate fragments and water molecules, and the second formed exclusively of ammonium fragments [4]. This layered arrangement contributes to the overall stability and unique properties of the material.

Hydrogen Bonding Networks

The crystal structure of ammonium bioxalate monohydrate is stabilized by an extensive three-dimensional network of hydrogen bonds, which plays a crucial role in determining the material's properties and stability [8] [9] [4]. These hydrogen bonding interactions involve all three types of molecular components: ammonium cations, oxalate anions, and water molecules.

The hydrogen bonding network exhibits a complex architecture where each molecular component participates in multiple hydrogen bonding interactions. Water molecules serve as both hydrogen bond donors and acceptors, forming two hydrogen bonds as donors to oxalate fragments and accepting two hydrogen bonds from ammonium fragments [4]. The hydrogen bond distances involving water molecules include N-H₃···Ow at 2.835 Å and Ow-Hw···O1 at 2.721 Å [4].

Ammonium cations act primarily as hydrogen bond donors through their four N-H groups. Each ammonium fragment donates four hydrogen bonds: three to oxalate fragments and one to a water molecule [4]. The specific hydrogen bonding distances from ammonium include N-H₄···O2 at 2.800 Å, N-H₅···O1 at 2.828 Å, and N-H₂···O2 at 3.141 Å [4]. The hydrogen bond angles range from 169.29° to 178.08°, indicating nearly linear hydrogen bonding geometries [4].

Oxalate anions function as hydrogen bond acceptors through their oxygen atoms. In the oxalate fragment, two oxygen atoms accept two hydrogen bonds from ammonium fragments each, while the remaining oxygen atoms accept one hydrogen bond from a water molecule and one from an ammonium fragment [4]. This arrangement creates a comprehensive network that interconnects all molecular components within the crystal structure.

The N-H···O hydrogen bonding motifs have been identified as forming "wine-rack" structures that are responsible for the unusual mechanical properties of the material, including negative linear compressibility along the b-axis [9] [10]. These hydrogen bonding networks contribute to the structural stability and influence the vibrational properties observed in spectroscopic studies [4].

Hydrogen BondDistance (Å)Angle (°)
N-H₄···O22.800 [4]169.29 [4]
N-H₅···O12.828 [4]-
N-H₃···Ow2.835 [4]178.08 [4]
N-H₂···O23.141 [4]174.15 [4]
Ow-Hw···O12.721 [4]165.37 [4]

Laboratory Synthesis Methods

Ammonium bioxalate monohydrate can be synthesized through several well-established laboratory methods, each offering distinct advantages in terms of purity, yield, and operational requirements.

Oxalic Acid and Ammonium Carbonate Method

The most widely employed laboratory synthesis involves the neutralization reaction between oxalic acid and ammonium carbonate in aqueous solution [3]. This method proceeds according to the following stoichiometric relationship:

C₂H₂O₄ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + H₂O + CO₂

The standard procedure requires dissolving 100 grams of oxalic acid in 800 milliliters of distilled water, followed by gentle warming to facilitate dissolution . During heating, approximately 83 grams of ammonium carbonate is gradually added to neutralize the acidic solution [3]. The reaction typically occurs at temperatures between 25-60°C with reaction times ranging from 2-6 hours .

This method consistently achieves yields of 85-95% with product purities ranging from 99.0-99.5% . The process benefits from relatively mild reaction conditions and straightforward operational procedures, making it suitable for both small-scale laboratory preparations and larger industrial applications .

Homogeneous Precipitation Technique

Recent advances have introduced homogeneous precipitation methods utilizing thermal decomposition of oxamic acid to generate oxalate ions in situ [4]. This approach offers superior control over crystal formation and morphology compared to heterogeneous precipitation methods.

The process involves heating oxamic acid solutions at temperatures between 90-100°C, causing decomposition to ammonium oxalate according to first-order kinetics [4]. Reaction kinetics studies demonstrate that precipitation rates decrease with increasing atomic number of associated metal ions, with kinetic constants following the relationship: k = -0.0002x + 0.0181, where x represents the atomic number [4].

Homogeneous precipitation typically requires 4-8 hours for completion, yielding products with purities of 98.5-99.8% and overall yields of 80-90% [4]. The method produces well-developed microcrystals with enhanced uniformity compared to conventional precipitation techniques [4].

Direct Neutralization Method

Alternative synthesis routes employ direct neutralization of oxalic acid with ammonium hydroxide or aqueous ammonia solutions [6]. This method provides rapid reaction kinetics and high conversion efficiency under controlled pH conditions.

The neutralization reaction proceeds at temperatures between 25-40°C with reaction times of 1-4 hours [6]. Careful pH monitoring ensures complete neutralization while preventing excess ammonia incorporation. This approach achieves yields of 90-98% with product purities ranging from 99.2-99.9% [6].

The method particularly benefits from its simplicity and reproducibility, making it suitable for routine laboratory preparations where high purity and consistent quality are required [6].

Thermal Decomposition Route

Specialized synthesis methods involve thermal decomposition of urea and oxalic acid mixtures at elevated temperatures [7]. Heating anhydrous oxalic acid with urea between 150-160°C yields ammonium oxalate along with oxamide and carbon dioxide as byproducts [7].

While this method operates under more demanding temperature conditions, it offers advantages for small-scale preparations where reagent availability may be limited. Typical yields range from 70-85% with product purities of 95-98% [7].

Industrial Production Techniques

Industrial-scale production of ammonium bioxalate monohydrate employs scaled-up versions of laboratory methods with enhanced process control and optimization for economic efficiency.

Continuous Reactor Systems

Large-scale production utilizes continuous stirred tank reactors (CSTR) designed to maintain optimal reaction conditions throughout the process [8]. These systems incorporate advanced temperature control, pH monitoring, and automated reagent dosing to ensure consistent product quality.

Industrial reactors typically operate at temperatures between 50-80°C with residence times of 4-8 hours [8]. The optimal operating temperature of 65°C provides the best balance between reaction rate and energy efficiency [9]. Continuous monitoring systems maintain reaction pH between 6.0-7.0, with an optimal value of 6.5 for maximum precipitation efficiency [9].

Production capacities range from 1-100 tons per day depending on facility size and market demand [9]. Modern facilities incorporate heat recovery systems and solvent recycling to minimize environmental impact and operational costs [8].

Crystallization Control Systems

Industrial processes employ sophisticated crystallization control techniques to achieve uniform particle size distribution and optimal crystal morphology [8] [10]. Controlled cooling crystallization methods monitor supersaturation ratios and nucleation rates to prevent uncontrolled precipitation [11].

Crystallization rates are maintained between 0.02-0.15 min⁻¹, with an optimal rate of 0.08 min⁻¹ for producing uniform crystals [9]. Advanced process analytical technology (PAT) including in situ infrared spectroscopy and particle size analyzers provide real-time monitoring of crystal formation [11].

The industrial process maintains product moisture content between 5-12%, with an optimal target of 8% for stability and handling characteristics [9]. Particle size ranges typically fall between 50-200 μm, with a target size of 100 μm for optimal downstream processing [9].

Oxalate Precipitation in Specialized Applications

Industrial applications extend beyond simple ammonium oxalate production to include specialized precipitation processes for metal recovery and purification [12] [13]. These processes utilize the strong chelating properties of oxalate ions to selectively precipitate metal oxalates from complex solutions.

Large-scale oxalate precipitation has been successfully implemented in uranium and plutonium processing facilities, where controlled precipitation conditions enable selective metal recovery [12]. The technology has also found applications in rare earth element separation and purification processes [13].

Purification and Quality Control

Recrystallization Procedures

Primary purification of ammonium bioxalate monohydrate employs recrystallization techniques using controlled pH conditions [14] [15]. The standard procedure involves dissolving crude product in distilled water at pH 3.0, followed by controlled cooling to promote crystal formation [14].

Recrystallization typically occurs at temperatures between 20-60°C with careful temperature control to prevent rapid crystallization that could trap impurities [15]. This method achieves final purities of 99.5-99.9% with recovery rates of 85-95% [14] [15].

The acid ammonium oxalate extraction method, developed for soil analysis applications, provides an alternative purification approach [14] [15]. This technique employs 0.2 M ammonium oxalate solution adjusted to pH 3.0 with oxalic acid, extracting the product over 4 hours in darkness [14] [15].

Filtration and Washing Protocols

Multiple washing cycles using distilled water remove residual impurities and unreacted starting materials [16]. The filtration process employs cellulose filter membranes with pore sizes of 0.2 μm to ensure complete particle retention [17].

Standard washing protocols involve three sequential rinses with distilled water, followed by ethanol washing to remove organic impurities [16]. This procedure achieves purities of 98.5-99.2% with recovery rates of 90-98% [16].

Thermal Treatment Methods

Controlled thermal treatment removes excess moisture while preventing decomposition of the target compound [18] [19]. The thermal decomposition of ammonium oxalate monohydrate begins at approximately 105°C, requiring careful temperature control during drying operations [18].

Studies demonstrate that thermal treatment between 105-130°C results in incomplete decomposition with activation energy of 21.04 kcal mol⁻¹ [18]. Product gases identified during thermal treatment include ammonia, carbon monoxide, carbon dioxide, and water vapor [18].

Optimal drying conditions maintain temperatures below 100°C to preserve crystal structure while achieving moisture contents of 5-12% [19]. This approach yields purities of 97-99% with recovery rates of 75-85% [19].

Analytical Quality Control

Modern quality control protocols employ multiple analytical techniques to verify product purity and composition [20]. Ion chromatography coupled with mass spectrometry provides sensitive detection and quantification of oxalate content with detection limits as low as 0.003 μM [20].

High-performance liquid chromatography (HPLC) methods enable separation and quantification of oxalate species with retention times typically around 8.2 minutes [20]. These methods achieve linearity ranges from 0.011 to 1.14 μM with correlation coefficients exceeding 0.9999 [20].

Thermal analysis techniques including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide complementary information about thermal stability and decomposition behavior [19]. These methods confirm water content and detect potential impurities through characteristic thermal transitions [19].

Other CAS

5972-73-6

Wikipedia

Ammonium oxalate monohydrate

Dates

Last modified: 02-18-2024

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